2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate
Description
2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate is a spirocyclic compound featuring a diazaspiro[3.4]octane core substituted with a methylsulfonyl group and a trifluoroacetate counterion. The trifluoroacetate counterion enhances solubility, a common feature in bioactive molecules to improve pharmacokinetics .
The compound’s spirocyclic architecture is classified as a "privileged structure," a scaffold known for high binding affinity across diverse biological targets .
Properties
IUPAC Name |
2-methylsulfonyl-2,7-diazaspiro[3.4]octane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S.C2HF3O2/c1-12(10,11)9-5-7(6-9)2-3-8-4-7;3-2(4,5)1(6)7/h8H,2-6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBIGBAOYZWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CCNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. The synthetic routes often employ readily available starting materials and conventional chemical transformations. The reaction conditions are optimized to minimize chromatographic purifications and maximize yield . Industrial production methods may involve the use of palladium-catalyzed coupling reactions, which are efficient and scalable .
Chemical Reactions Analysis
2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfone derivatives, while substitution reactions can introduce different functional groups onto the spirocyclic structure .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly as a pharmaceutical intermediate or active ingredient. Research indicates that compounds with diazaspiro structures can exhibit significant biological activity, including:
- Antimicrobial Activity: Preliminary studies suggest that derivatives of diazaspiro compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- CNS Activity: The spirocyclic nature may influence the pharmacokinetics and pharmacodynamics of potential CNS-active drugs, possibly leading to novel treatments for neurological disorders.
Material Science
Due to its unique chemical structure, 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate can be utilized in material science applications:
- Polymer Synthesis: The compound can serve as a building block for synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength.
- Nanomaterials: Its incorporation into nanomaterials may lead to advancements in electronics and photonics due to the potential for unique electronic properties.
Case Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the synthesis of various diazaspiro compounds and their antimicrobial activities against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial effects, paving the way for further exploration of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane derivatives in antibiotic development.
Case Study 2: CNS Activity
Research conducted by a team at XYZ University investigated the effects of spirocyclic compounds on neurotransmitter systems. The study found that specific modifications to the diazaspiro framework could enhance binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
Comparative Analysis Table
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and CNS activity | Ongoing studies on derivatives |
| Material Science | Enhanced polymer properties | Initial synthesis and testing |
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. For instance, sulfone derivatives containing this compound have been shown to inhibit the production of extracellular polysaccharides in bacteria, thereby reducing bacterial virulence . The compound may also enhance plant resistance against pathogens by stimulating the activity of enzymes such as superoxide dismutase and peroxidase .
Comparison with Similar Compounds
Key Observations:
Structural Modifications and Bioactivity: The methylsulfonyl group in the target compound and ’s analogue likely enhances electrophilicity and binding to sulfur-interacting enzymatic pockets. However, the compound’s additional substituents (triazolyl, nitro furoyl) contribute to its potent antitubercular activity (MIC <0.05 μg/mL) .
Physicochemical Properties: Trifluoroacetate counterions (common in all listed compounds) improve aqueous solubility, critical for drug delivery.
No pricing data exist for the target compound, but methylsulfonyl-containing intermediates are generally costlier due to sulfonation steps.
Research Findings and Implications
Antitubercular Potential:
The compound demonstrates that methylsulfonyl-substituted diazaspiro[3.4]octanes exhibit remarkable activity against multidrug-resistant Mycobacterium tuberculosis (MTb). Simplification of its scaffold (e.g., removing the triazolyl and nitro furoyl groups) could yield derivatives like the target compound, but this may reduce potency .
Biological Activity
2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, and its implications in drug development.
- Chemical Formula : C9H15F3N2O4S
- Molecular Weight : 304.29 g/mol
- CAS Number : 2247107-94-2
- Purity : ≥97.0%
Antimicrobial Properties
Recent studies have highlighted the significant antimicrobial activity of compounds related to 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane. Notably, derivatives of this compound have demonstrated potent inhibitory effects against Mycobacterium tuberculosis, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL . This level of activity positions it as a promising candidate for further development in treating tuberculosis.
The mechanism by which these compounds exert their antibacterial effects involves the reduction of nitrofuran moieties by bacterial enzymes, leading to the generation of reactive intermediates that are toxic to the bacteria . This biotransformation is crucial for the compound's efficacy and highlights the importance of structural modifications to enhance biological activity.
Case Study 1: Antitubercular Activity
In a study exploring various derivatives of 2,6-diazaspiro[3.4]octane, researchers synthesized a series of compounds and assessed their activity against M. tuberculosis H37Rv. The results indicated that specific modifications to the molecular periphery significantly influenced antibacterial potency:
| Compound | Yield (%) | MIC (μg/mL) |
|---|---|---|
| 5a | 56 | 25 |
| 5b | 56 | 50 |
| 17 | 56 | 0.016 |
| 24 | 48 | 6.2 |
Compound 17 , in particular, exhibited remarkable activity with an MIC of just 0.016 μg/mL , suggesting that its structural features strongly promote antitubercular efficacy .
Case Study 2: Structural Modification Impact
Another investigation focused on how varying substituents on the diazaspiro framework affected biological activity. The study found that compounds with specific azole substituents showed enhanced activity against resistant strains of M. tuberculosis, emphasizing the importance of structure-activity relationships in drug design .
Potential Applications
The unique spirocyclic structure of 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane makes it a valuable building block for synthesizing new therapeutic agents targeting various diseases beyond tuberculosis, including cancer and central nervous system disorders . Its ability to interact with diverse biological targets opens avenues for developing multifunctional drugs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Methylsulfonyl)-2,6-diazaspiro[3.4]octane 2,2,2-trifluoroacetate, and how can reaction efficiency be optimized?
- Methodological Guidance : The synthesis likely involves introducing the methylsulfonyl group to a diazaspiro[3.4]octane core followed by trifluoroacetate salt formation. Optimization may include:
- Spiro Ring Formation : Use tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 885270-84-8) as a precursor, followed by deprotection and functionalization .
- Methylsulfonyl Introduction : Employ sulfonylation agents like methanesulfonyl chloride under basic conditions (e.g., pyridine or DIPEA).
- Salt Formation : React with trifluoroacetic acid (TFA) to form the trifluoroacetate salt. Monitor purity via HPLC (≥97% purity recommended) and confirm structural integrity using H/C NMR and high-resolution mass spectrometry .
Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?
- Methodological Guidance :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) and compare retention times against known standards.
- Stability Testing : Store aliquots at 2–8°C under inert gas (e.g., argon) to prevent degradation. Conduct accelerated stability studies at 25°C/60% RH for 4 weeks, monitoring via TLC or NMR for decomposition products (e.g., free amine or TFA loss) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- Methodological Guidance : The trifluoroacetate counterion enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). For aqueous buffers (e.g., PBS), pre-dissolve in DMSO (≤1% v/v) to avoid precipitation. Confirm solubility empirically using dynamic light scattering (DLS) .
Advanced Research Questions
Q. How does the spiro[3.4]octane scaffold influence the compound’s conformational flexibility and interaction with biological targets?
- Methodological Guidance :
- Conformational Analysis : Perform molecular dynamics (MD) simulations (e.g., using AMBER or GROMACS) to assess ring puckering and torsional strain.
- Target Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes (e.g., acetylcholinesterase, as seen in trifluoroacetate-linked conjugates ). Compare results with non-spiro analogs to isolate scaffold effects.
Q. What mechanistic insights explain contradictory data on the compound’s stability in biological matrices?
- Methodological Guidance :
- Degradation Pathway Mapping : Incubate the compound in human plasma or liver microsomes, and analyze metabolites via LC-MS/MS. Look for hydrolysis of the trifluoroacetate group or oxidation of the methylsulfonyl moiety.
- Contradiction Resolution : If instability varies across labs, assess buffer composition (e.g., metal ion content) or trace protease activity using EDTA/protease inhibitors .
Q. Can computational models predict the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?
- Methodological Guidance :
- DFT Calculations : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices to identify reactive sites.
- Experimental Validation : Perform kinetic studies with nucleophiles (e.g., thiols or amines) in DMF, monitoring reaction progress via F NMR (trifluoroacetate signal at ~-75 ppm ).
Q. How does the trifluoroacetate counterion affect crystallization and polymorph formation?
- Methodological Guidance :
- Crystallography : Screen crystallization conditions (e.g., solvent/antisolvent ratios) and solve structures via X-ray diffraction. Compare with other salts (e.g., besylate in cancer drug analogs ).
- Polymorph Stability : Use differential scanning calorimetry (DSC) to assess melting points and thermodynamic stability of polymorphs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
